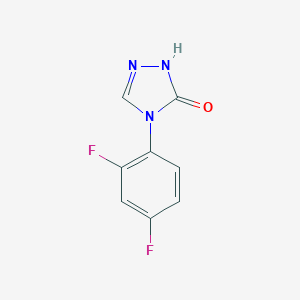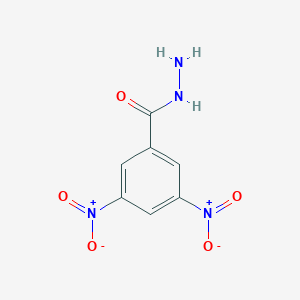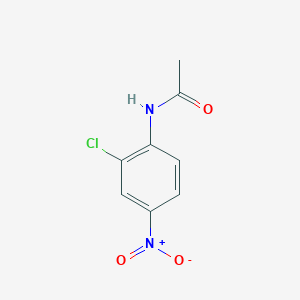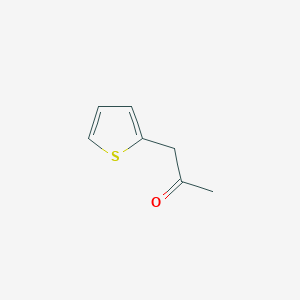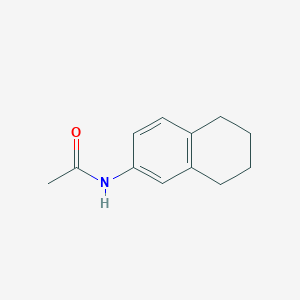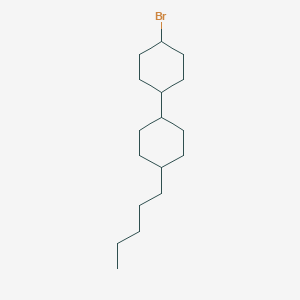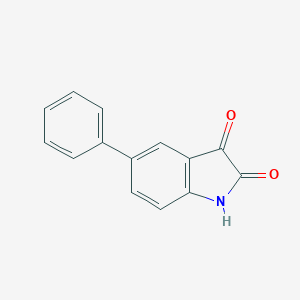
5-フェニルイサチン
概要
説明
5-Phenylisatin is a chemical compound with the molecular formula C14H9NO2 . It is also known by other names such as 5-phenyl-1H-indole-2,3-dione and 5-phenyl-2,3-dihydro-1H-indole-2,3-dione .
Synthesis Analysis
5-Phenylisatin derivatives were synthesized in 5-6 steps from readily available starting materials . The structures of these derivatives were confirmed by 1H NMR and 13C NMR as well as LC/MS .Molecular Structure Analysis
The molecular structure of 5-Phenylisatin includes a phenyl group attached to the 5-position of an isatin core . The IUPAC name for this compound is 5-phenyl-1H-indole-2,3-dione . The InChI and Canonical SMILES representations provide more detailed information about its structure .Physical and Chemical Properties Analysis
The molecular weight of 5-Phenylisatin is 223.23 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound also has a rotatable bond count of 1 . The exact mass and monoisotopic mass are both 223.063328530 g/mol . The topological polar surface area is 46.2 Ų .科学的研究の応用
抗がん活性
5-フェニルイサチン誘導体は、抗がん特性について研究されてきました。研究によると、特定の誘導体はがん細胞の増殖を阻害する可能性があります。 例えば、N-(p-メトキシベンジル)-5-(p-メトキシフェニル)イサチンは、ヒト白血病K562細胞に対して有意な細胞毒性を示し、IC50値は0.03μMでした . この化合物は、肝臓がんHepG2細胞の増殖と遊走を阻害し、ヒト臍帯静脈内皮細胞(HUVEC)における管腔形成を抑制したことから、がん治療のための血管新生阻害剤としての可能性が示唆されています .
抗遊走および抗血管新生評価
5-フェニルイサチン誘導体の抗遊走および抗血管新生効果は、がん治療の文脈において重要です。 がん細胞の遊走を阻止し、血管新生(新しい血管の形成)を阻害する能力は、がんの転移を制御するための重要なステップとなりえます .
蛍光センサーの開発
5-フェニルイサチンは、ビタミンB12の検出のための蛍光プローブとして機能する、ヘテロ環状シッフ塩基の合成に使用されてきました . このアプリケーションは、さまざまな生物学的機能に不可欠なビタミンB12の検出のための非常に選択的で感度の高い方法を提供するため、特に重要です。
薬理活性
5-フェニルイサチンのコア構造であるイサチンとその誘導体は、さまざまな薬理活性を示します。 これらには、抗菌、抗酸化、抗炎症、抗痙攣、および抗HIV活性などがあります . イサチン核の多様性により、特定の治療結果に合わせて調整できる、生物学的に活性な類似体の設計が可能になります .
創薬と設計
5-フェニルイサチンの構造的特徴、例えば1位のNHと2位と3位のカルボニル基は、新しい薬剤を設計するための魅力的な足場となります。 研究者はこれらの官能基を利用して、生物活性を高めた類似体を作成しています .
生物活性の向上
5-フェニルイサチン誘導体の構造活性相関(SAR)研究により、特定の位置における修飾が生物活性を大幅に高める可能性があることが示されています。 例えば、N-ベンジル基とC-5フェニル基を置換すると、細胞毒性活性が向上することが判明しており、これは強力な化学療法剤を開発するために不可欠です .
Safety and Hazards
作用機序
Target of Action
5-Phenylisatin, also known as 5-phenyl-1H-indole-2,3-dione, primarily targets Aldehyde Dehydrogenases (ALDHs), a family of enzymes that aid in detoxification . ALDHs are overexpressed in several different malignancies, and there is a correlation between increased expression of ALDH and a poor prognosis, stemness, and resistance to several drugs .
Mode of Action
The compound interacts with its targets, the ALDH enzymes, inhibiting their activity. In a study, it was found that a synthesized analog of 5-Phenylisatin was the most potent inhibitor of ALDH1A1, ALDH3A1, and ALDH1A3, exhibiting 51.32%, 51.87%, and 36.65% inhibition, respectively .
Biochemical Pathways
The inhibition of ALDH enzymes by 5-Phenylisatin affects the detoxification pathways in the body. ALDHs play a crucial role in the metabolism of aldehydes produced by alcohol and other substances. By inhibiting these enzymes, 5-Phenylisatin can disrupt these biochemical pathways, leading to an accumulation of aldehydes, which can have cytotoxic effects .
Result of Action
The inhibition of ALDH enzymes by 5-Phenylisatin results in cytotoxic effects against cancer cells. In one study, a synthesized analog of 5-Phenylisatin showed significant antitumor activity against human leukemia K562 cells . Moreover, it was found to significantly inhibit liver cancer HepG2 cells proliferation and migration, and it could also reduce the human umbilical vein endothelial cells (HUVEC) tube formation .
生化学分析
Biochemical Properties
5-Phenylisatin has been found to interact with various biomolecules, contributing to its potential biological activities Studies have indicated that the N-substituted benzyl and C-5 substituted phenyl groups greatly enhance their cytotoxic activity .
Cellular Effects
5-Phenylisatin has shown significant effects on various types of cells. For instance, it has demonstrated cytotoxicity against human leukemia K562 cells . Moreover, treatment with certain derivatives of 5-Phenylisatin significantly inhibited liver cancer HepG2 cells proliferation and migration .
Molecular Mechanism
The molecular mechanism of 5-Phenylisatin is complex and multifaceted. It is believed to exert its effects at the molecular level through various interactions with biomolecules, potentially including enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
The effects of 5-Phenylisatin over time in laboratory settings are still being explored. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is possible that it interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It is possible that it has targeting signals or post-translational modifications that direct it to specific compartments or organelles .
特性
IUPAC Name |
5-phenyl-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2/c16-13-11-8-10(9-4-2-1-3-5-9)6-7-12(11)15-14(13)17/h1-8H,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCYQIRIBDBKXGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)NC(=O)C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research article mentions "cytotoxic studies" of 5-phenylisatin derivatives. What do these studies reveal about the potential anti-cancer mechanism of these compounds?
A1: While the provided abstract doesn't detail the specific mechanisms, the mention of "cytotoxic studies" [] suggests that the researchers investigated the ability of these novel 5-phenylisatin derivatives to kill cancer cells directly. Further research is needed to elucidate the precise mechanisms underlying this observed cytotoxicity. This could involve investigating whether these compounds induce apoptosis (programmed cell death), inhibit cell cycle progression, or exert their effects through other pathways relevant to cancer cell survival and proliferation.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






